![molecular formula C16H13Cl4N3O2 B2631770 3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide CAS No. 1390530-26-3](/img/structure/B2631770.png)
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide is a synthetic organic compound with the molecular formula C16H13Cl4N3O2. This compound is notable for its complex structure, which includes a tetrachloropyridinyl group and a formamido linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide typically involves multiple steps:
Formation of the Tetrachloropyridinyl Intermediate: The starting material, 3,4,5,6-tetrachloropyridine, is synthesized through chlorination of pyridine. This step requires controlled conditions to ensure selective chlorination.
Amidation Reaction: The tetrachloropyridinyl intermediate is then reacted with 3-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamide intermediate.
Final Amidation: The formamide intermediate undergoes a reaction with 3-aminopropanoic acid under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The tetrachloropyridinyl group is susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products
Oxidation: Products include carboxylic acids or aldehydes derived from the methylphenyl group.
Reduction: Products include amines derived from the formamido group.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The tetrachloropyridinyl group is particularly interesting for its potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
作用機序
The mechanism by which 3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrachloropyridinyl group can enhance binding affinity to certain biological targets, while the formamido linkage may facilitate interactions with hydrogen-bonding sites.
類似化合物との比較
Similar Compounds
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]butanamide: Similar structure with a butanamide group instead of propanamide.
3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
The uniqueness of 3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The tetrachloropyridinyl group is particularly notable for its potential to undergo various chemical reactions, while the formamido linkage provides a versatile site for further functionalization.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research in multiple scientific disciplines.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-3,4,5,6-tetrachloro-N-(3-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O2/c1-8-3-2-4-9(7-8)23(6-5-10(21)24)16(25)14-12(18)11(17)13(19)15(20)22-14/h2-4,7H,5-6H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFXYMIBSCEZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC(=O)N)C(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2631690.png)
![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)
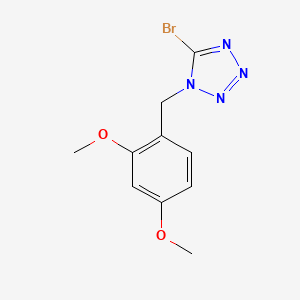
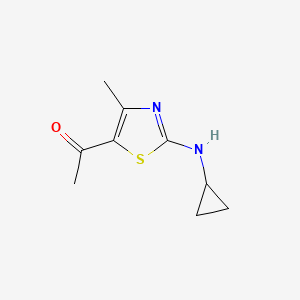

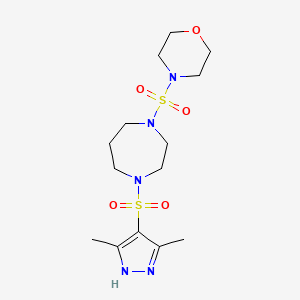

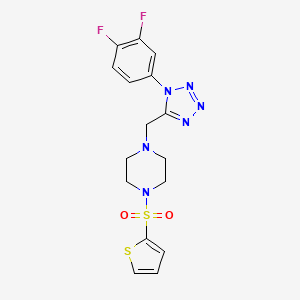
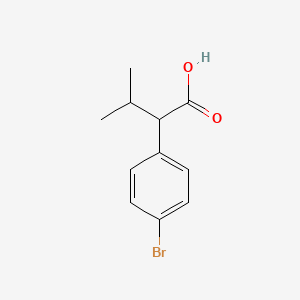
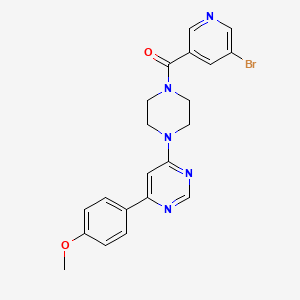
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631707.png)
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)

